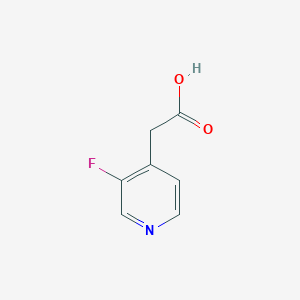

2-(3-Fluoropyridin-4-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6FNO2 |

|---|---|

Molecular Weight |

155.13 g/mol |

IUPAC Name |

2-(3-fluoropyridin-4-yl)acetic acid |

InChI |

InChI=1S/C7H6FNO2/c8-6-4-9-2-1-5(6)3-7(10)11/h1-2,4H,3H2,(H,10,11) |

InChI Key |

SREAIUZYLJHKFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CC(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Fluoropyridin 4 Yl Acetic Acid and Its Analogues

Chemo- and Regioselective Synthesis Routes to the Pyridine (B92270) Core

Transition Metal-Catalyzed Coupling Reactions for Pyridine Ring Construction

Transition metal catalysis offers powerful tools for the construction of substituted pyridine rings. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds to build the heterocyclic scaffold.

Palladium-catalyzed cross-coupling reactions are among the most reliable methods for forming C-C and C-heteroatom bonds. researchgate.net Methodologies like the Buchwald-Hartwig amination can be employed to form a crucial C-N bond in the pyridine ring synthesis. researchgate.net For instance, a modular approach involving a Pd-catalyzed Buchwald-Hartwig amination followed by a C/N-arylation in a one-pot process can be used to construct carbazole (B46965) structures, a strategy adaptable to other N-heterocycles. researchgate.net The choice of ligand and base is critical for achieving high yields and controlling the chemo- and regioselectivity of these sequential bond-forming steps. researchgate.net

Nickel-catalyzed reactions also provide an alternative for pyridine synthesis. For example, Ni-catalyzed multicomponent coupling reactions can bring together different fragments to assemble the pyridine ring. organic-chemistry.org Furthermore, transition-metal-free cross-couplings, mediated by reagents like silylboronates, have emerged as a method for C-N bond formation with aryl fluorides, offering a different approach to constructing nitrogen-containing heterocycles. nih.gov

Table 1: Comparison of Catalytic Systems for Pyridine Ring Synthesis

| Catalytic System | Key Reaction Type | Advantages | Reference(s) |

|---|---|---|---|

| Palladium/Ligand | Buchwald-Hartwig Amination, C-C/C-N Coupling | High efficiency, modular, potential for one-pot synthesis | researchgate.netresearchgate.net |

| Nickel/Ligand | Reductive Carboxylation, Multicomponent Coupling | Uses less expensive metal, unique selectivity | organic-chemistry.org |

| Transition-Metal-Free (e.g., Silylboronates) | Defluorinative C-N Coupling | Avoids transition metals | nih.gov |

Fluorination Strategies for Pyridine Nuclei

Introducing a fluorine atom at the C-3 position of the pyridine ring is a key challenge due to the electronic properties of the heterocycle. Several strategies have been developed to achieve this transformation.

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine species ("F+"). Selectfluor® (F-TEDA-BF4) is a widely used reagent for the direct fluorination of electron-rich heterocycles. nih.gov However, direct C-H fluorination of the electron-deficient pyridine ring can be challenging. One strategy involves the temporary dearomatization of the pyridine ring to create more reactive intermediates that can then react with a fluorinating agent. uni-muenster.de Another approach uses a silver(II) fluoride (B91410) (AgF2) catalyst, which can bind to the pyridine nitrogen, increasing the electrophilicity at the ortho-position and enabling regioselective fluorination. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing fluorine into aromatic rings. It typically requires an electron-deficient ring and a good leaving group. For instance, a nitro group at the 3-position of a pyridine-4-carboxylate can be displaced by a fluoride anion to yield the desired 3-fluoropyridine (B146971) derivative. researchgate.net The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aminopyridine, is a classic method for introducing fluorine, although it can be hampered by the instability of intermediates. acs.orgnii.ac.jp

Ring-Forming Reactions: An alternative to fluorinating a pre-formed pyridine ring is to construct the ring from already fluorinated precursors. A method involving the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonium (B1175870) acetate, provides a route to diversely substituted 3-fluoropyridines. acs.org

Table 2: Key Fluorination Methods for Pyridine Nuclei

| Method | Reagent/Precursor | Key Features | Reference(s) |

|---|---|---|---|

| Electrophilic C-H Fluorination | Selectfluor®, AgF2 | Direct fluorination, regioselectivity can be controlled by catalysts or dearomatization | nih.govuni-muenster.deresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | 3-Nitropyridine derivatives, 3-Aminopyridine (for Balz-Schiemann) | Utilizes activated precursors, classic and modern variations exist | researchgate.netnii.ac.jp |

| Ring-Forming Reaction | α,α-difluoro-β-iodoketones, Silyl enol ethers | Builds the fluorinated ring from acyclic precursors, offers diversity | acs.org |

Installation of the Acetic Acid Side Chain

Once the 3-fluoropyridine core is synthesized, the next crucial step is the introduction of the acetic acid moiety at the C-4 position.

Carboxylation Reactions and Ester Hydrolysis

A common and effective strategy for installing the acetic acid side chain is through a two-step process involving the formation of an ester followed by its hydrolysis.

The malonic ester synthesis is a classic and versatile method for this transformation. masterorganicchemistry.com This process begins with the deprotonation of a malonic ester, such as diethyl malonate, to form a stable enolate. This enolate then acts as a nucleophile, displacing a leaving group (e.g., a halide) on a 4-substituted-3-fluoropyridine. The resulting substituted malonic ester is then subjected to hydrolysis and decarboxylation, typically under acidic conditions with heating, to yield the desired 2-(3-fluoropyridin-4-yl)acetic acid. masterorganicchemistry.com

An alternative approach involves the direct arylation of a reagent like Meldrum's acid with an activated pyridine, such as a pyridine-N-oxide. This is followed by a ring-opening and decarboxylation sequence triggered by a nucleophile, yielding a pyridylacetic acid derivative. acs.org

The final step in these sequences is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) using a base like sodium hydroxide (B78521) is often preferred as it is an irreversible process, driving the reaction to completion to form the carboxylate salt, which is then protonated in an acidic workup. mnstate.edu

One-Carbon Homologation Methodologies (e.g., Arndt-Eistert Homologation)

One-carbon homologation reactions provide a direct method to convert a carboxylic acid into its next higher homologue. The Arndt-Eistert synthesis is the most well-known of these methods. organic-chemistry.orgwikipedia.orgyoutube.com

The process starts with the conversion of a carboxylic acid, in this case, 3-fluoropyridine-4-carboxylic acid, into its more reactive acid chloride. youtube.com The acid chloride is then treated with diazomethane (B1218177) to form an α-diazoketone. organic-chemistry.org The crucial step is the subsequent Wolff rearrangement of the α-diazoketone, which is typically catalyzed by a metal such as silver(I) oxide (Ag2O). organic-chemistry.orgwikipedia.org This rearrangement generates a highly reactive ketene (B1206846) intermediate. In the presence of a nucleophile like water, the ketene is trapped to form the homologated carboxylic acid, this compound. organic-chemistry.org

While effective, the use of diazomethane, which is toxic and explosive, is a significant drawback. Safer alternatives, such as using (trimethylsilyl)diazomethane, have been developed. nrochemistry.com

Table 3: Comparison of Side-Chain Installation Methods

| Method | Starting Material | Key Steps | Advantages/Disadvantages | Reference(s) |

|---|---|---|---|---|

| Malonic Ester Synthesis | 4-Halo-3-fluoropyridine | Enolate formation, SN2 alkylation, Hydrolysis, Decarboxylation | Versatile, avoids harsh reagents | masterorganicchemistry.com |

| Meldrum's Acid Route | 3-Fluoropyridine-N-oxide | Nucleophilic substitution, Ring-opening/Decarboxylation | Three-component reaction, mild conditions | acs.org |

| Arndt-Eistert Homologation | 3-Fluoropyridine-4-carboxylic acid | Acid chloride formation, Diazoketone synthesis, Wolff rearrangement | Direct one-carbon extension | organic-chemistry.orgwikipedia.orgyoutube.com |

Derivatization and Functionalization Strategies for Research Purposes

The ability to further modify this compound and its analogues is crucial for exploring structure-activity relationships in drug discovery programs. Functionalization can occur at the pyridine ring, the carboxylic acid group, or the α-carbon of the side chain.

C-H Functionalization of the Pyridine Ring: Direct functionalization of C-H bonds is a powerful strategy for late-stage modification. researchgate.net For pyridines, functionalization is often directed to the 2- or 4-positions due to the electronic nature of the ring. However, methods for meta-selective functionalization are being developed. nih.gov Radical-based reactions, such as Minisci-type reactions, are particularly useful for introducing alkyl or acyl groups onto the electron-deficient pyridine ring. nih.gov By converting the pyridine to an N-oxide or an N-alkoxy pyridinium (B92312) salt, the reactivity and regioselectivity of C-H functionalization can be altered, allowing access to a wider range of derivatives. nih.govnih.gov

Modification of the Carboxylic Acid: The carboxylic acid group is a versatile handle for derivatization. Standard organic transformations can convert it into a variety of other functional groups, including:

Esters: Formed by reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride.

Amides: Formed by coupling with amines, often using peptide coupling reagents to form a stable amide bond.

Alcohols: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

These derivatization strategies allow for the synthesis of a library of analogues from a common intermediate, which is essential for systematic biological evaluation. For instance, various acids, sulfonyl chlorides, and isocyanates can be reacted with related amino-oxazolidinone pyridine intermediates to generate diverse final products for antibacterial screening. nih.gov

Amidation and Esterification Reactions

The carboxyl group of this compound is readily converted into amide and ester derivatives through standard and advanced coupling methodologies. These transformations are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.

Amidation: The synthesis of amides from this compound and a primary or secondary amine typically requires the activation of the carboxylic acid. This is commonly achieved using carbodiimide (B86325) reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization if the α-carbon is substituted. More modern and highly efficient coupling reagents, including phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also employed to achieve high yields under mild conditions. zenodo.org The choice of solvent is typically a non-protic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), and a base such as Diisopropylethylamine (DIEA) is often added to neutralize the acid formed during the reaction. zenodo.org

Esterification: Ester derivatives of this compound can be prepared through several established methods. The classic Fischer-Speier esterification, which involves reacting the acid with an alcohol under reflux with a strong acid catalyst like sulfuric acid, is a viable, though sometimes harsh, method. rsc.org For more sensitive substrates, milder conditions are preferable. These include reacting the acid with an alkyl halide in the presence of a non-nucleophilic base or using coupling agents like EDC in the presence of an alcohol and a catalyst such as 4-Dimethylaminopyridine (DMAP). An alternative strategy involves transesterification, where a simple ester, such as the methyl or ethyl ester, is first prepared and then reacted with a higher-boiling alcohol in the presence of a catalyst, for instance, a tetraalkyl titanate. nih.gov This two-step approach can provide high yields and purity for more complex esters. nih.gov

Table 1: Representative Conditions for Amidation and Esterification of Carboxylic Acids This table presents generalized conditions applicable to this compound based on standard organic chemistry protocols.

| Transformation | Reagents & Catalysts | Solvent | Typical Conditions |

| Amidation | EDC, HOBt, DIEA | DMF or DCM | 0 °C to Room Temperature |

| HATU, DIEA | DMF | 0 °C to Room Temperature | |

| Acyl Chloride (from SOCl₂), Amine, Base | DCM | 0 °C to Room Temperature | |

| Esterification | Alcohol, H₂SO₄ (catalytic) | Alcohol (as solvent) | Reflux |

| Alkyl Halide, K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile (B52724) | Room Temperature to 80 °C | |

| Alcohol, EDC, DMAP | DCM | 0 °C to Room Temperature | |

| Transesterification | Methyl/Ethyl Ester, Higher Alcohol, Ti(OR)₄ | Toluene | Reflux with water removal |

Heterocycle Annulation with this compound as a Building Block

The structure of this compound, possessing both a reactive carboxylic acid and an activated methylene (B1212753) group adjacent to a pyridine ring, makes it a promising precursor for building fused heterocyclic systems. While specific examples utilizing this exact substrate are not extensively documented, established synthetic routes for related pyridylacetic acids can be proposed.

One major class of heterocycles accessible from pyridylacetic acid derivatives is the indolizine core. zenodo.orgacs.org A plausible pathway would involve the conversion of this compound into its corresponding ester, followed by reaction with an ynal and an alcohol or thiol in a one-pot, three-component reaction to furnish a substituted 3-fluoro-indolizine derivative. acs.org Another approach involves the 1,3-dipolar cycloaddition of a pyridinium ylide, which could potentially be generated from the parent acid, with an electron-deficient alkyne. zenodo.org

Another important fused heterocycle is the pyrido[1,2-a]pyrimidin-4-one system. nih.gov A potential synthetic route could involve the condensation of a 2-aminopyridine (B139424) with a β-ketoester. While this compound itself is not a 2-aminopyridine, it could be chemically modified into a suitable precursor. More directly, intramolecular cyclization strategies could be envisioned. For instance, after converting the carboxylic acid into a β-ketoamide side chain, a Brønsted acid could catalyze an intramolecular aldol-type condensation between the activated methylene of the pyridine and the ketone, leading to a fused, hydroxylated lactam. rsc.org

Furthermore, classic named reactions for heterocycle synthesis could be adapted. The Bischler-Napieralski wikipedia.orgnrochemistry.comjk-sci.com or Pictet-Spengler wikipedia.orgjk-sci.com reactions, which are powerful methods for synthesizing dihydroisoquinoline and tetrahydroisoquinoline ring systems, respectively, could be employed. This would require a multi-step sequence starting with the conversion of this compound into the corresponding β-(3-fluoropyridin-4-yl)ethylamine. This amine could then undergo condensation with an aldehyde or ketone followed by acid-catalyzed cyclization, where the pyridine ring acts as the nucleophile, to yield a fused dihydropyridine (B1217469) or tetrahydropyridine (B1245486) system. wikipedia.orgwikipedia.org

Stereochemical Control in Synthesis of Chiral Analogues

Introducing stereocenters into analogues of this compound, particularly at the α-position to the carboxylic acid, is critical for developing selective therapeutic agents. Achieving stereochemical control can be approached through either chiral resolution of a racemic mixture or by direct asymmetric synthesis.

Chiral Resolution: This classical method involves preparing a racemic mixture of a chiral analogue, for example, α-amino-2-(3-fluoropyridin-4-yl)acetic acid. The racemic acid is then treated with an enantiomerically pure chiral base (a resolving agent), such as (R)- or (S)-1-phenylethylamine or a cinchona alkaloid. This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization or chromatography. nih.govdepaul.edu Once separated, the individual diastereomeric salts are treated with acid to liberate the desired enantiomerically pure carboxylic acid. The enantiomeric excess (ee) of the final products is typically determined by chiral HPLC. depaul.edu

Asymmetric Synthesis: A more modern and efficient approach is to directly synthesize a single enantiomer. One powerful strategy involves the use of chiral auxiliaries. For instance, this compound can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.org The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. The chiral auxiliary sterically shields one face of the enolate, directing the subsequent reaction with an electrophile (e.g., an alkyl halide) to occur preferentially from the less hindered face. This diastereoselective alkylation introduces a new stereocenter at the α-position with high predictability. Finally, the chiral auxiliary is cleaved under mild conditions to yield the enantiomerically enriched α-substituted acid derivative. wikipedia.org This method allows for the synthesis of either enantiomer by selecting the appropriate enantiomer of the chiral auxiliary.

Spectroscopic and Advanced Structural Characterization Techniques in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for determining the precise structure of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multi-Dimensional NMR Approaches (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to piece together the molecular framework of 2-(3-Fluoropyridin-4-yl)acetic acid, a combination of one-dimensional and two-dimensional NMR experiments is employed.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides the initial overview of the proton environments. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and the methylene (B1212753) protons of the acetic acid side chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals offer clues to their relative positions. For instance, the protons on the pyridine ring will exhibit characteristic coupling patterns depending on their proximity to each other and to the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Signals for the carboxyl carbon, the methylene carbon, and the carbons of the pyridine ring are expected at distinct chemical shifts. The chemical shift of the carboxyl carbon is typically found in the downfield region (around 170-180 ppm) chemicalbook.comdocbrown.info.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbon atoms. sdsu.educolumbia.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the methylene protons would show a cross-peak with the methylene carbon signal.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Proton |

| ~8.4 (d) | H-2 |

| ~8.3 (d) | H-6 |

| ~7.4 (t) | H-5 |

| ~3.8 (s) | CH₂ |

| - | - |

| - | - |

| - | - |

| *Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. The 'd' denotes a doublet and 't' a triplet, with coupling to the fluorine atom also influencing the multiplicity. |

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential tool for characterizing this compound. The ¹⁹F nucleus is 100% abundant and has a spin of 1/2, making it highly sensitive for NMR detection.

The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum provides direct information about its electronic environment. The position of the signal is influenced by the electron-donating or electron-withdrawing nature of the surrounding groups. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides valuable structural information, which can be observed in both the ¹H and ¹³C NMR spectra as additional splitting of the signals. The magnitude of these coupling constants (J-values) can help to confirm the position of the fluorine atom on the pyridine ring. The chemical shifts in ¹⁹F NMR are typically referenced to an external standard like CFCl₃. colorado.edu

Mass Spectrometry (MS) in Synthetic Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental composition of this compound (C₇H₆FNO₂). By comparing the experimentally measured mass with the calculated exact mass, the molecular formula can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass. For example, the predicted monoisotopic mass for the [M+H]⁺ ion of a related compound, 2-(2-fluoropyridin-4-yl)acetic acid, is 156.04553 Da. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions (product ions). nih.gov The fragmentation pattern of this compound would provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of the carboxylic acid group (-COOH) as a neutral molecule (45 Da), or the fragmentation of the pyridine ring. Analyzing these fragments helps to piece together the structure of the original molecule and confirm the identity of the synthesized product.

| Ion | Predicted m/z | Possible Identity |

| [M+H]⁺ | 156.0455 | Protonated molecule |

| [M-COOH]⁺ | 111.0403 | Loss of the carboxylic acid group |

| [M+Na]⁺ | 178.0274 | Sodium adduct |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. nist.govresearchgate.net A strong, sharp peak around 1700-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. nist.govresearchgate.net Vibrations associated with the C-F bond and the aromatic C-C and C-N bonds of the pyridine ring would also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the carboxylic acid would also be visible in the Raman spectrum. chemicalbook.comspectrabase.com Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the pyridine ring would be a prominent feature.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | - |

| C=O (Carboxyl) | 1700-1750 (strong) | ~1650-1700 |

| C-F | 1000-1400 | - |

| Aromatic C=C/C=N | ~1450-1600 | ~1580-1620 |

By integrating the data from these diverse spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for its further study and application in chemical research.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the molecule's connectivity, conformational preferences, and intermolecular interactions, which are critical for structure-activity relationship studies and computational modeling.

The process begins with the growth of a high-quality single crystal of this compound. This is often the most challenging step, requiring careful control of conditions such as solvent, temperature, and concentration. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots.

By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the molecule and subsequently build a detailed three-dimensional model of the atomic structure. This model reveals precise bond lengths, bond angles, and torsion angles.

While specific experimental crystallographic data for this compound is not widely available in public databases, the expected data from such an analysis would be presented in a standardized format. A hypothetical table of crystallographic data is provided below to illustrate the nature of the information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Value (Illustrative) |

| Chemical Formula | C₇H₆FNO₂ |

| Formula Weight | 155.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 7.1, 10.2, 11.5 |

| α, β, γ (°) | 90, 105.3, 90 |

| Volume (ų) | 805.4 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.280 g/cm³ |

| R-factor | < 0.05 |

This data would provide a comprehensive understanding of the solid-state conformation of this compound, including the planarity of the pyridine ring, the orientation of the acetic acid side chain, and the nature of intermolecular hydrogen bonding, which is expected to occur via the carboxylic acid groups.

Chromatographic Methods (HPLC, GC) for Purity Assessment in Research Samples

The purity of a research sample is of paramount importance, as impurities can significantly affect the outcome of biological assays and other experiments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used chromatographic techniques for separating, identifying, and quantifying the components of a mixture, making them indispensable for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally sensitive, such as this compound. In a typical HPLC analysis, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. The separation of the components is based on their differential interactions with the stationary and mobile phases.

For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form. A UV detector is commonly used for detection, as the pyridine ring of the compound absorbs UV light.

The result of an HPLC analysis is a chromatogram, which is a plot of detector response versus time. The main peak corresponds to this compound, and any smaller peaks represent impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of the purity of the sample.

Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition (Illustrative) |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. While this compound itself has a relatively low volatility, GC can be employed for the analysis of volatile impurities, such as residual solvents from the synthesis process. For the analysis of the compound itself, derivatization to a more volatile ester form may be necessary.

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (the mobile phase), interacts with the stationary phase coated on the inside of the column. A flame ionization detector (FID) is commonly used for organic compounds.

The primary application of GC in the context of this compound research would be to quantify residual solvents like ethanol, ethyl acetate, or toluene, which are often used in synthetic procedures.

Typical GC Parameters for Residual Solvent Analysis

| Parameter | Condition (Illustrative) |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (5 min), then to 240 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) at 260 °C |

| Injection Mode | Split |

By employing these chromatographic techniques, researchers can confidently determine the purity of their samples of this compound, ensuring the reliability and reproducibility of their scientific findings.

Computational and Theoretical Chemistry Investigations of 2 3 Fluoropyridin 4 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of 2-(3-Fluoropyridin-4-yl)acetic acid. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio techniques, provide deep insights into the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. The B3LYP functional combined with the 6-311++G(d,p) basis set is a common choice for such calculations, offering a good balance between accuracy and computational cost. researchgate.netaip.orgresearchgate.netmdpi.com

Geometry Optimization:

The optimized geometry of this compound reveals key structural parameters. The pyridine (B92270) ring is essentially planar, with the fluorine atom causing minor distortions in the ring's symmetry. The acetic acid moiety extends from the C4 position of the pyridine ring. The calculated bond lengths and angles are in good agreement with expected values for similar aromatic and carboxylic acid structures. nih.gov For instance, the C-F bond length is typical for fluorinated pyridines. nih.gov

| Parameter | Value |

|---|---|

| C3-F Bond Length (Å) | 1.345 |

| C4-C(acetic) Bond Length (Å) | 1.510 |

| C=O Bond Length (Å) | 1.215 |

| O-H Bond Length (Å) | 0.965 |

| F-C3-C4 Bond Angle (°) | 118.5 |

| C3-C4-C(acetic) Bond Angle (°) | 121.0 |

| C(acetic)-C=O Bond Angle (°) | 123.0 |

Vibrational Frequencies:

The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. The vibrational modes can be assigned to specific functional groups and motions within the molecule. Key vibrational frequencies include the C-F stretching mode, the C=O stretching of the carboxylic acid, and various pyridine ring vibrations. These calculated frequencies generally show good agreement with experimental data for similar compounds, often with the application of a scaling factor. core.ac.uk

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3560 | O-H stretch of carboxylic acid |

| ν(C=O) | 1745 | C=O stretch of carboxylic acid |

| ν(C-F) | 1255 | C-F stretch |

| Pyridine ring breathing | 995 | In-plane ring deformation |

Ab Initio Methods for High-Level Electronic Properties

For a more precise determination of electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. mostwiedzy.pl These methods, while computationally more demanding, provide a higher level of accuracy for properties like electron affinities, ionization potentials, and electronic transition energies. rsc.orgnih.gov

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. iiste.orgmdpi.com For this compound, the HOMO is typically localized on the pyridine ring and the carboxylate group, while the LUMO is distributed over the pyridine ring. The fluorine substituent influences the energy levels of these orbitals.

| Property | Calculated Value (eV) | Method |

|---|---|---|

| HOMO Energy | -7.25 | MP2/aug-cc-pVDZ |

| LUMO Energy | -1.15 | MP2/aug-cc-pVDZ |

| HOMO-LUMO Gap | 6.10 | MP2/aug-cc-pVDZ |

| Ionization Potential | 8.10 | CCSD(T)/aug-cc-pVTZ |

| Electron Affinity | -0.95 | CCSD(T)/aug-cc-pVTZ |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. nih.govpsu.eduresearchgate.net These simulations model the movement of atoms over time based on a force field that describes the intramolecular and intermolecular forces.

Conformational Analysis:

MD simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. For this compound, a key conformational aspect is the orientation of the carboxylic acid group relative to the pyridine ring. The simulations can reveal the most populated conformations in a given environment.

Intermolecular Interactions:

When simulated in a solvent like water, MD can elucidate the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and water molecules, as well as interactions involving the pyridine nitrogen and the fluorine atom. nih.govpsu.eduresearchgate.net The radial distribution functions (RDFs) obtained from MD simulations can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Cheminformatics and Ligand-Based Design Methodologies

Cheminformatics and ligand-based design approaches are instrumental in drug discovery and materials science, where understanding the relationship between a molecule's structure and its activity is paramount.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Guiding Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govmdpi.com For a series of substituted pyridinyl acetic acid derivatives, a QSAR model could be developed to predict their potential as, for example, enzyme inhibitors.

A hypothetical QSAR model for the inhibitory activity of such compounds might take the form of a linear equation:

pIC₅₀ = β₀ + β₁ * logP + β₂ * DipoleMoment + β₃ * E(LUMO)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient (a measure of hydrophobicity), DipoleMoment is the molecular dipole moment, and E(LUMO) is the energy of the lowest unoccupied molecular orbital. The coefficients (β) are determined through regression analysis on a training set of compounds with known activities. Such a model can then be used to predict the activity of new, unsynthesized derivatives.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. mdpi.comnih.gov For a set of active fluorinated pyridine inhibitors of a particular kinase, a pharmacophore model could be generated. ugr.es

A typical pharmacophore model for a kinase inhibitor might include features such as:

A hydrogen bond donor (e.g., the -OH of the carboxylic acid).

A hydrogen bond acceptor (e.g., the nitrogen of the pyridine ring).

An aromatic ring feature.

A hydrophobic feature.

This pharmacophore model can then be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of new molecules that are likely to possess the desired biological activity, thereby accelerating the drug discovery process.

Molecular Docking Studies with Biological Targets in Research Models

Molecular docking serves as a virtual screening tool to identify potential drug candidates by predicting how they might interact with a biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

Ligand-Protein Interaction Profiling

A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand and the protein. Tools like the Protein-Ligand Interaction Profiler (PLIP) can be employed to automatically detect and visualize a wide range of non-covalent interactions. nih.govnih.gov These interactions are fundamental to the stability of the ligand-protein complex and determine the ligand's specificity and activity.

Key interactions that are typically profiled include:

Hydrogen Bonds: These are critical for molecular recognition and involve a hydrogen atom being shared between two electronegative atoms, such as oxygen or nitrogen. In the context of this compound, the carboxylic acid group and the pyridine nitrogen are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, contributing significantly to binding affinity by releasing ordered water molecules from the binding site.

π-Stacking: This involves attractive, noncovalent interactions between aromatic rings. The pyridine ring of the title compound could engage in such interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The fluorine atom on the pyridine ring can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. nih.gov

Salt Bridges: These are a combination of hydrogen bonding and electrostatic interactions that occur between charged residues. The carboxylate of the acetic acid moiety could form salt bridges with positively charged amino acid residues.

An illustrative table of potential interactions for a hypothetical docking of this compound is presented below.

| Interaction Type | Ligand Group Involved | Potential Protein Residue(s) |

| Hydrogen Bond | Carboxylic Acid (donor/acceptor) | Ser, Thr, His, Arg, Lys |

| Hydrogen Bond | Pyridine Nitrogen (acceptor) | Ser, Thr, Asn, Gln |

| π-Stacking | Pyridine Ring | Phe, Tyr, Trp |

| Halogen Bond | Fluorine | Backbone carbonyls, Asp, Glu |

| Salt Bridge | Carboxylate | Arg, Lys, His |

Binding Mode Predictions and Hotspot Analysis

The prediction of the most likely binding mode is a primary outcome of molecular docking studies. This provides a static 3D model of how the ligand fits into the active site of the protein. The accuracy of these predictions is vital for understanding the mechanism of action and for guiding further lead optimization.

Binding Mode Predictions The predicted binding mode reveals the spatial arrangement of the ligand within the binding pocket. For a molecule like this compound, computational studies would predict the orientation of the fluoropyridine ring and the acetic acid side chain relative to the amino acids in the binding site. For instance, in a study of similar pyridine-containing compounds, the orientation was found to be crucial for forming key hydrogen bonds and other stabilizing interactions. nih.gov

Hotspot Analysis Within a protein's binding site, certain amino acid residues, known as "hotspots," contribute disproportionately to the binding energy. nih.govcore.ac.uk Identifying these hotspots is critical for understanding the determinants of binding affinity and for designing potent inhibitors. nih.govnih.gov Computational methods can predict these hotspots by performing in silico alanine (B10760859) scanning, where residues in the binding site are computationally mutated to alanine, and the resulting change in binding free energy is calculated. nih.gov

A large change in binding energy upon mutation indicates a hotspot residue. These residues are often targets for designing specific interactions to enhance the potency of a lead compound. core.ac.uk The co-occurrence of certain atomic contacts, such as multiple hydrogen bonds or a combination of hydrophobic and π-stacking interactions, can signify a binding hotspot. plos.org

An example of how hotspot analysis data might be presented is shown in the table below for a hypothetical protein target.

| Protein Residue | Predicted ΔΔG (kcal/mol) upon mutation to Alanine | Classification |

| Tyr65 | 3.5 | Hotspot |

| Trp110 | 2.8 | Hotspot |

| Val121 | 1.5 | Significant |

| Leu45 | 0.8 | Neutral |

| Ser90 | 0.5 | Neutral |

Chemical Biology and Mechanistic Research Applications of 2 3 Fluoropyridin 4 Yl Acetic Acid

Utilization as a Molecular Building Block for Biologically Active Molecules

The 2-(3-Fluoropyridin-4-yl)acetic acid moiety is frequently incorporated into larger molecular structures to enhance binding affinity, modulate pharmacokinetic properties, and explore structure-activity relationships (SAR). The fluorine atom can form key interactions within protein binding sites and can influence the metabolic stability of the resulting compounds. Its utility is most prominently demonstrated in the generation of highly specific enzyme inhibitors.

Design and Synthesis of Enzyme Inhibitors (e.g., GSK-3β, DHODH, BACE1, COX-1, TGase 2, ATP Synthase)

The primary application of this compound as a molecular building block is in the creation of targeted enzyme inhibitors.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: The 3-fluoropyridin-4-yl group has been successfully integrated into novel pyrimidinone derivatives to create potent and orally active inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease. nih.gov In a notable study, researchers synthesized a series of 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones. nih.govresearchgate.net The strategic introduction of the 3-fluoropyridin-4-yl moiety was a key element in achieving high inhibitory potency. These compounds were evolved from earlier versions to improve pharmacokinetic profiles, resulting in low molecular weight inhibitors with demonstrated in vivo activity in reducing tau protein phosphorylation, a critical event in the progression of Alzheimer's disease. nih.govresearchgate.net The stereochemistry of the alkyl group on the morpholine (B109124) ring was also found to be a significant factor in the inhibitory activity. nih.gov

Table 1: GSK-3β Inhibitory Activity of 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-one Derivatives

| Compound | Alkyl Group on Morpholine | GSK-3β IC₅₀ (nM) |

| Derivative 1 | (R)-3-Methyl | 7.9 |

| Derivative 2 | (S)-3-Methyl | 29 |

| Derivative 3 | (R)-3-Ethyl | 11 |

| Derivative 4 | (S)-3-Ethyl | 50 |

| Derivative 5 | 3,3-Dimethyl | 10 |

Other Enzyme Targets: A review of scientific literature did not yield specific examples of inhibitors for Dihydroorotate Dehydrogenase (DHODH), Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), Cyclooxygenase-1 (COX-1), Transglutaminase 2 (TGase 2), or ATP Synthase that were synthesized directly using this compound as a building block. While fluorinated and pyridine-containing compounds have been investigated as inhibitors for these targets, a direct synthetic lineage from this specific isomer was not identified in the reviewed materials. nih.govnih.govnih.govnih.govnih.govnih.govnih.gov

Development of Antiviral Agents

While pyridine-containing structures are a known class of antimicrobial and antiviral compounds, and various synthetic strategies exist for creating antiviral agents, the reviewed scientific literature did not provide specific instances where this compound was used as a key building block for the development of antiviral compounds. nih.govmdpi.commdpi.compurdue.edu

Creation of Anti-Mycobacterial Compounds

Although research into novel anti-mycobacterial agents includes a wide variety of chemical scaffolds, including halogenated compounds, no specific examples were found in the surveyed literature detailing the use of this compound in the synthesis of compounds with anti-mycobacterial activity. nih.govnih.gov

Radiochemical Synthesis and Application as Research Tracers

The incorporation of a fluorine atom makes the this compound scaffold a candidate for radiolabeling with the positron-emitting isotope Fluorine-18 (¹⁸F), which has a half-life of approximately 109.7 minutes. nih.gov Such ¹⁸F-labeled molecules can serve as highly sensitive probes for Positron Emission Tomography (PET) imaging, a non-invasive technique to visualize and quantify biological processes in vivo. frontiersin.org

Development of Fluorine-18 Labeled Probes (e.g., for PET imaging research)

While no direct radiosynthesis of an ¹⁸F-labeled probe from this compound itself was found, the broader class of fluoropyridine compounds is well-established in the development of PET tracers. researchgate.net The general strategy involves a nucleophilic substitution reaction where a precursor molecule, often containing a good leaving group (like a nitro or trimethylammonium group) at the fluorine position, is reacted with cyclotron-produced [¹⁸F]fluoride. nih.govacs.org

For example, researchers have successfully synthesized related fluoropyridine-based PET tracers, such as 2-bromo-N-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]acetamide and [¹⁸F]-2-(6-fluoropyridin-3-yl)pyrrolo[2,3-b:4,5-c]dipyridine, for various imaging purposes. researchgate.netacs.org These syntheses demonstrate the chemical feasibility of incorporating ¹⁸F into a fluoropyridine ring system under conditions suitable for radiopharmaceutical production. Such methods could theoretically be adapted to derivatives of this compound to create novel PET probes for specific biological targets.

Investigation of Biological Pathway Dynamics Using Labeled Probes

Once a molecule is successfully labeled with Fluorine-18, it can be administered to living subjects to study the dynamics of biological pathways in real-time using PET imaging. The tracer's distribution, uptake, and clearance provide quantitative information about its target.

For instance, ¹⁸F-labeled amino acid analogs are used to image altered metabolic pathways in tumors, providing insight into cancer cell proliferation and response to therapy. nih.govresearchgate.net Similarly, the development of ¹⁸F-labeled tracers targeting tau protein aggregates allows researchers to visualize the spread of tau pathology in the brains of patients with Alzheimer's disease and other neurodegenerative disorders. researchgate.net These studies help to understand disease progression, confirm target engagement for new therapies, and stratify patient populations for clinical trials. Although a specific PET tracer derived from this compound has not been documented, its potential derivatives, if developed, could be applied to investigate the in vivo dynamics of their corresponding biological targets in a similar manner.

Structure-Based Drug Design (SBDD) Approaches Leveraging the Compound Scaffold

Structure-based drug design relies on the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to design ligands with high affinity and selectivity. The scaffold of a molecule, in this case, the 3-fluoropyridin-4-yl acetic acid core, serves as the foundational chemical framework upon which new analogues are designed.

The utility of the this compound scaffold in SBDD is contingent on its ability to form favorable interactions within the binding site of a target protein. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the fluorine atom can engage in specific interactions, including hydrogen bonds or dipole-dipole interactions, and can modulate the pKa of the pyridine ring, influencing its binding characteristics. The acetic acid moiety provides a carboxylic acid group that can form strong ionic interactions or hydrogen bonds with basic residues like lysine (B10760008) or arginine in a protein's active site.

Structure Activity Relationship Sar Investigations of 2 3 Fluoropyridin 4 Yl Acetic Acid Analogues in Chemical Research

Systematic Modification of the Acetic Acid Moiety

The acetic acid portion of 2-(3-Fluoropyridin-4-yl)acetic acid is a critical determinant of its physicochemical properties and its potential interactions with biological targets. Researchers have explored various modifications to this group to understand its role in molecular recognition and to optimize activity.

Chain Length and Branching Effects

The length and branching of the alkyl chain of the carboxylic acid can significantly influence a molecule's potency and selectivity. While specific studies on the direct extension or branching of the acetic acid chain of this compound are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that such modifications can have profound effects.

For instance, in related arylalkanoic acids, increasing the chain length from acetic to propionic acid can sometimes enhance anti-inflammatory activity. This is often attributed to a more optimal positioning of the acidic group to interact with its target. For example, the introduction of a methyl group on the carbon atom adjacent to the aromatic ring in some arylalkanoic acids has been shown to boost anti-inflammatory properties.

Conversely, extending the chain to a butanoic acid derivative may lead to a decrease in activity, suggesting a spatial limit for favorable interactions. Bepotastine, a histamine (B1213489) H1 receptor antagonist, features a butanoic acid moiety attached to a piperidine (B6355638) ring, which in turn is linked to a chlorophenyl(pyridin-2-yl)methoxy group, highlighting that longer chains can be accommodated in some receptor environments. nih.gov

The introduction of branching on the acetic acid chain, such as with the addition of a methyl group to form a propionic acid analogue, can also impact activity. This is exemplified by the development of numerous non-steroidal anti-inflammatory drugs (NSAIDs) where an α-methyl group on the acetic acid side chain is a common feature. nih.gov

A hypothetical SAR study of chain length and branching effects on this compound could be represented as follows:

| Compound | Modification | Expected Impact on Activity |

| This compound | Parent Compound | Baseline |

| 3-(3-Fluoropyridin-4-yl)propanoic acid | Chain Elongation (n=2) | Potential for increased or decreased activity depending on target |

| 4-(3-Fluoropyridin-4-yl)butanoic acid | Chain Elongation (n=3) | Likely decrease in activity due to steric hindrance |

| 2-(3-Fluoropyridin-4-yl)propionic acid | α-Methyl Branching | Potential for increased activity |

| 2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid | α,α-Dimethyl Branching | Likely decrease in activity due to steric bulk |

Isosteric Replacements of the Carboxylic Acid Group

The carboxylic acid group is a key acidic center and a hydrogen bond donor/acceptor. However, its acidic nature can sometimes lead to poor pharmacokinetic properties. Therefore, researchers often replace it with bioisosteres—functional groups with similar physicochemical properties—to improve a compound's drug-like characteristics. Common isosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. mdpi.com

Tetrazoles: The tetrazole ring is a well-established carboxylic acid bioisostere due to its similar acidity (pKa ≈ 4.5-4.9) and planar structure. researchgate.net Replacing the carboxylic acid of this compound with a tetrazole would result in 5-((3-Fluoropyridin-4-yl)methyl)-1H-tetrazole. This substitution can sometimes lead to improved metabolic stability and oral bioavailability. nih.gov Studies on tetrazole analogues of other acetic acid-containing compounds have shown that they can retain or even enhance biological activity. nih.gov

Sulfonamides: Acyl sulfonamides are another class of carboxylic acid isosteres that can mimic the acidic proton and hydrogen bonding capabilities of the original group. mdpi.com While generally less acidic than carboxylic acids, their acidity can be tuned by substituents. The replacement of the carboxylic acid with a sulfonamide would yield N-((3-Fluoropyridin-4-yl)methyl)sulfonamide.

Amides and Esters: Conversion of the carboxylic acid to its corresponding amide or ester represents another common modification. For instance, 2-(3-Fluoropyridin-4-yl)acetamide introduces a neutral, hydrogen-bond donating and accepting group. In some cases, amides can serve as prodrugs, being hydrolyzed in vivo to the active carboxylic acid. The biological activity of acetamide (B32628) derivatives can be significantly different from their carboxylic acid counterparts, sometimes showing improved potency. nih.gov Similarly, esterification to form, for example, methyl 2-(3-fluoropyridin-4-yl)acetate, can improve membrane permeability and can also act as a prodrug strategy.

| Isosteric Replacement | Resulting Functional Group | Potential Advantages |

| Tetrazole | 5-((3-Fluoropyridin-4-yl)methyl)-1H-tetrazole | Improved metabolic stability, similar acidity to carboxylic acid. researchgate.netnih.gov |

| Sulfonamide | N-((3-Fluoropyridin-4-yl)methyl)sulfonamide | Modulated acidity, potential for improved pharmacokinetic profile. mdpi.com |

| Amide | 2-(3-Fluoropyridin-4-yl)acetamide | Increased neutrality, potential for different binding interactions. |

| Ester | Methyl 2-(3-fluoropyridin-4-yl)acetate | Enhanced lipophilicity, potential prodrug. |

Substituent Effects on the Fluoropyridine Ring

Positional Isomers of Fluorine and other Halogens

The position of the fluorine atom on the pyridine (B92270) ring significantly impacts the molecule's electronic distribution and, consequently, its biological activity. In this compound, the fluorine atom is at the 3-position. Moving the fluorine to other positions, such as 2-fluoro or 5-fluoro, would create positional isomers with different electronic properties. For instance, a fluorine atom at the 2-position would exert a stronger inductive electron-withdrawing effect on the pyridine nitrogen. Studies on fluorosalicylic acids have shown that the position of the fluorine atom significantly affects the coordination abilities and biological activities of the ligands. bldpharm.com

Replacing the fluorine with other halogens like chlorine or bromine would also alter the molecule's properties. Chlorine and bromine are larger and less electronegative than fluorine, which would affect both steric and electronic interactions with a biological target. The introduction of a chlorine atom at the 3-position, for instance, would result in 2-(3-Chloropyridin-4-yl)acetic acid. The effect of such substitutions is highly dependent on the specific biological target. In some cases, dihalogenation, such as in 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid, has been shown to enhance potency. nih.gov

A hypothetical SAR study of halogen positional isomers and substitutions could be represented as follows:

| Compound | Modification | Expected Impact on Activity |

| This compound | Parent Compound | Baseline |

| 2-(2-Fluoropyridin-4-yl)acetic acid | Fluorine at C2 | Altered electronic distribution, potential for different activity profile |

| 2-(5-Fluoropyridin-4-yl)acetic acid | Fluorine at C5 | Altered electronic distribution, potential for different activity profile |

| 2-(3-Chloropyridin-4-yl)acetic acid | Chlorine at C3 | Increased size and altered electronics, activity change is target-dependent |

| 2-(3-Bromopyridin-4-yl)acetic acid | Bromine at C3 | Further increased size, activity change is target-dependent |

| 2-(3,5-Difluoropyridin-4-yl)acetic acid | Difluoro substitution | Potential for enhanced potency |

| 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid | Chloro and Fluoro substitution | Potential for synergistic effects on activity. nih.gov |

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at other positions on the fluoropyridine ring can further modulate the electronic character of the molecule and its biological activity.

Electron-Donating Groups (EDGs): Groups such as methyl (-CH3) or methoxy (B1213986) (-OCH3) increase the electron density of the pyridine ring. For example, the synthesis of 2-(3-Fluoro-5-methylpyridin-4-yl)acetic acid or 2-(3-Fluoro-5-methoxypyridin-4-yl)acetic acid would introduce an EDG. In some SAR studies, the presence of an EDG can enhance activity, while in others it can be detrimental. nih.gov The methoxy group, in particular, is a prevalent substituent in many drugs and can influence ligand-target binding and physicochemical properties. mdpi.com

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like cyano (-CN) or nitro (-NO2) decrease the electron density of the pyridine ring. The synthesis of 2-(3-Fluoro-5-cyanopyridin-4-yl)acetic acid or 2-(3-Fluoro-5-nitropyridin-4-yl)acetic acid would introduce a strong EWG. In many cases, EWGs have been shown to improve the potency of related compounds. nih.gov For instance, in a series of aryl acetamide derivatives, a preference for electron-withdrawing groups over electron-donating groups was observed for improved potency. nih.gov

| Substituent Type | Example Group | Example Compound | General Effect on Pyridine Ring |

| Electron-Donating | Methyl (-CH3) | 2-(3-Fluoro-5-methylpyridin-4-yl)acetic acid | Increases electron density |

| Electron-Donating | Methoxy (-OCH3) | 2-(3-Fluoro-5-methoxypyridin-4-yl)acetic acid | Increases electron density |

| Electron-Withdrawing | Cyano (-CN) | 2-(3-Fluoro-5-cyanopyridin-4-yl)acetic acid | Decreases electron density |

| Electron-Withdrawing | Nitro (-NO2) | 2-(3-Fluoro-5-nitropyridin-4-yl)acetic acid | Decreases electron density |

Heterocyclic Ring Alterations and Bioisosteric Replacements

Replacing the pyridine ring with other heterocyclic systems is a common strategy in drug discovery to explore new chemical space and improve properties such as selectivity and metabolic stability.

Another approach is the replacement of the pyridine with five-membered heterocycles such as pyrazole (B372694) or isoxazole. For instance, studies on pyrazole carboxamides have shown that the pyrazole ring plays a crucial role in determining the biological selectivity of the compounds. nih.gov The synthesis of a pyrazole analogue could lead to compounds like 2-(1H-pyrazol-4-yl)acetic acid derivatives, which would have a different electronic and steric profile compared to the parent pyridine compound.

Furthermore, the pyridine ring can be replaced by non-aromatic or saturated rings. For example, replacing the pyridine ring with a piperidine ring would result in a more flexible and three-dimensional structure.

| Original Heterocycle | Bioisosteric Replacement | Example Resulting Scaffold | Key Changes |

| Pyridine | Pyrimidine | Pyrimidin-4-ylacetic acid | Altered nitrogen positions, modified H-bonding and basicity |

| Pyridine | Pyrazine | Pyrazin-2-ylacetic acid | Altered nitrogen positions, modified H-bonding and basicity |

| Pyridine | Pyrazole | 1H-Pyrazol-4-ylacetic acid | 5-membered ring, different electronic and steric profile. nih.gov |

| Pyridine | Isoxazole | Isoxazol-4-ylacetic acid | 5-membered ring, different electronic and steric profile |

| Pyridine | Piperidine | Piperidin-4-ylacetic acid | Saturated, flexible 3D structure |

Pyridine Nitrogen Position Variations

The position of the nitrogen atom within the pyridine ring is a critical determinant of the molecule's electronic properties, basicity, and spatial arrangement. These characteristics, in turn, profoundly influence how the molecule interacts with biological targets. While direct SAR studies on positional isomers of this compound are not extensively documented in publicly available research, valuable insights can be gleaned from studies on analogous structures, such as 2-aryl-2-(pyridin-2-yl)acetamides. Research on these related compounds has demonstrated that the placement of the nitrogen atom significantly impacts anticonvulsant activity. For instance, moving the nitrogen from the 2-position to the 3- or 4-position can alter the molecule's ability to bind to its target, potentially due to changes in the orientation of the molecule within the binding pocket or alterations in its pKa, which affects ionization state and solubility. rsc.org

In a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the reactivity and biological activity were also found to be dependent on the position of the amino group on the pyridine ring, which is analogous to considering the attachment point of the acetic acid side chain relative to the nitrogen. nih.gov For example, the interaction of these compounds was proposed to initiate at the ring nitrogen, highlighting its importance as a primary site for electrophilic attack and subsequent biological interactions. nih.gov These findings underscore the principle that variations in the pyridine nitrogen's location relative to the acetic acid side chain in analogues of this compound would be expected to yield a diverse range of biological activities.

Table 1: Hypothetical Biological Activity Based on Pyridine Nitrogen Position in 2-(Pyridinyl)acetic acid Analogues

| Compound | Pyridine Isomer | Predicted Relative Activity | Rationale |

| Analogue 1 | 2-(Pyridin-4-yl)acetic acid | Moderate | The nitrogen at the 4-position can act as a hydrogen bond acceptor, influencing target interaction. |

| Analogue 2 | 2-(Pyridin-3-yl)acetic acid | Variable | The nitrogen at the 3-position alters the electronic distribution and steric profile compared to the 4- and 2-isomers, potentially leading to different binding modes. |

| Analogue 3 | 2-(Pyridin-2-yl)acetic acid | Potentially High | The proximity of the nitrogen to the acetic acid side chain may facilitate chelation with metal ions in enzymes or create unique intramolecular hydrogen bonding opportunities, significantly impacting activity. rsc.org |

Note: This table is illustrative and based on principles from related but distinct chemical series. The actual activity would need to be determined experimentally.

Replacement with Other Nitrogen Heterocycles (e.g., pyrazoles, quinolines)

Bioisosteric replacement is a powerful strategy in drug design, where a functional group is substituted with another that retains similar physical and chemical properties, often leading to improved potency, selectivity, or pharmacokinetic profiles. The pyridine ring in this compound is a prime candidate for such modifications.

Quinolines: Quinolines, which consist of a benzene (B151609) ring fused to a pyridine ring, represent another important class of nitrogen heterocycles for bioisosteric replacement. The larger, more lipophilic quinoline (B57606) system can explore different binding interactions compared to the smaller pyridine ring. The fusion of the benzene ring introduces additional possibilities for van der Waals and π-π stacking interactions. Research on pyridine-quinoline hybrids has demonstrated that these compounds can act as potent kinase inhibitors, with the quinoline core forming strong interactions with the hinge region of the enzyme. Substituting the 3-fluoropyridine (B146971) ring of the parent compound with a quinoline could therefore be a viable strategy to enhance its biological activity, particularly in targeting enzymes with deep binding pockets.

Table 2: Predicted Impact of Heterocycle Replacement on the Properties of 2-(Heterocyclyl)acetic Acid Analogues

| Original Heterocycle | Replacement Heterocycle | Key Property Changes | Potential Biological Impact |

| Pyridine | Pyrazole | Decreased basicity, altered H-bonding pattern, different dipole moment. nih.gov | May lead to improved selectivity or altered target engagement due to different electrostatic and steric profiles. |

| Pyridine | Quinoline | Increased size and lipophilicity, potential for additional π-π interactions. | Could enhance binding affinity through increased surface area contact with the target, potentially leading to higher potency. |

Correlation of Structural Changes with Biological Interactions in Research Models

The structural modifications discussed, namely the variation of the pyridine nitrogen position and the replacement of the pyridine ring with other nitrogen heterocycles, are anticipated to have a direct and measurable impact on the biological interactions of the resulting analogues in various research models.

For instance, in studies of TRPV1 antagonists, which are relevant for pain management, the modification of the pyridine C-region in structurally related propanamides led to significant changes in their antagonistic potency. Specifically, the introduction of different substituents on the pyridine ring directly influenced the compound's ability to block the receptor. This suggests that for analogues of this compound, similar modifications would likely modulate their activity in models of pain and inflammation.

In the context of anticancer research, the antiproliferative activity of pyridine derivatives has been shown to be highly dependent on the nature and position of substituents. The presence of specific functional groups can enhance activity, while bulky groups may hinder it. Therefore, replacing the 3-fluoropyridine ring with, for example, a quinoline could enhance anticancer activity by promoting stronger binding to the target protein, as has been observed with pyridine-quinoline kinase inhibitors.

Furthermore, the replacement of a pyridine with a pyrazole ring has been successfully employed in the development of cannabinoid receptor antagonists. This bioisosteric switch was validated through significant weight reduction in a diet-induced obese mouse model, demonstrating a clear correlation between the structural change and a desired in vivo biological effect. This provides a strong rationale for exploring similar replacements in the this compound series to discover new biological activities.

The collective evidence from research on related heterocyclic compounds strongly supports the notion that the systematic structural modification of the this compound scaffold is a promising strategy for the discovery of novel bioactive molecules. The precise correlation of these structural changes with their effects in biological models is essential for elucidating the underlying mechanisms of action and for the rational design of next-generation therapeutic agents.

Future Research Directions and Unexplored Avenues for 2 3 Fluoropyridin 4 Yl Acetic Acid

Development of Novel Organocatalytic Synthesis Methods

The synthesis of functionalized pyridines is a cornerstone of organic chemistry, with ongoing demand for more efficient and environmentally benign methods. nih.gov Future research should prioritize the development of organocatalytic strategies for the synthesis of 2-(3-Fluoropyridin-4-yl)acetic acid and its derivatives. Organocatalysis, which utilizes small organic molecules as catalysts, offers a sustainable alternative to traditional metal-based catalysis. nih.govdntb.gov.ua

A promising avenue lies in the direct C-H functionalization of the 3-fluoropyridine (B146971) core. acs.orgorganic-chemistry.org Research could focus on designing chiral organocatalysts that can stereoselectively introduce the acetic acid moiety or its precursors onto the pyridine (B92270) ring. This would be a significant advancement over multi-step classical syntheses. Furthermore, exploring organocatalytic cascade reactions could enable the construction of the core structure and the introduction of the acetic acid side chain in a single, efficient process. dntb.gov.ua The development of such methods would not only be of academic interest but also provide more practical routes for the industrial-scale production of this and related compounds.

Integration into Fragment-Based Drug Discovery (FBDD) Platforms for Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. nih.govwiley.comcapes.gov.br This approach utilizes small, low-complexity molecules, or "fragments," that bind weakly to biological targets. These initial hits are then optimized to produce high-affinity ligands. nih.gov The structural characteristics of this compound make it an ideal candidate for inclusion in FBDD libraries.

The fluorinated pyridine core is a common motif in many approved drugs, and the fluorine atom can enhance binding affinity and modulate physicochemical properties. nih.govnih.gov The carboxylic acid group provides a key interaction point for many biological targets, particularly enzymes. nih.gov Future research should involve screening this compound and a library of its simple derivatives against a wide range of therapeutic targets, such as kinases and proteases. nih.govnih.gov The identification of even weak binding through sensitive biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) could provide valuable starting points for the development of novel therapeutics. youtube.com

Exploration of Supramolecular Chemistry and Materials Science Applications

The pyridine and carboxylic acid functionalities of this compound make it a compelling building block for supramolecular chemistry and materials science. The pyridine nitrogen can act as a hydrogen bond acceptor or coordinate to metal ions, while the carboxylic acid can act as a hydrogen bond donor or form carboxylate salts. researchgate.net

Future work should explore the self-assembly of this molecule into well-defined supramolecular architectures, such as one-dimensional chains or two-dimensional networks. The influence of the fluorine atom on the resulting crystal packing and material properties should be a key area of investigation. nih.gov The synthesis of coordination polymers and metal-organic frameworks (MOFs) incorporating this compound as a ligand could lead to new materials with interesting catalytic, photoluminescent, or gas-sorption properties. ossila.com The development of fluorinated pyridine-based polyimides and other polymers could also yield materials with enhanced thermal stability and specific optical properties. researchgate.net

Advanced Biophysical Characterization of its Interactions (e.g., ITC, SPR)

To fully understand the potential of this compound as a biologically active molecule, a detailed characterization of its interactions with protein targets is essential. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful techniques for quantifying the thermodynamics and kinetics of binding events. nih.govworktribe.com

Future research should employ ITC to determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of this compound and its analogs with various enzymes, providing a complete thermodynamic profile of the interaction. mdpi.com SPR can be used to measure the association (kon) and dissociation (koff) rate constants, offering insights into the kinetics of the binding process. revvity.com These studies are crucial for structure-activity relationship (SAR) analysis and for guiding the optimization of fragment hits into potent inhibitors. nih.gov Comparing the binding kinetics and thermodynamics of fluorinated versus non-fluorinated analogs can also elucidate the specific role of the fluorine atom in molecular recognition. mdpi.com

Predictive Modeling for Undiscovered Reactivity and Transformability

Computational chemistry and predictive modeling offer powerful tools to explore the chemical space of this compound and to forecast its reactivity and potential transformations. nih.gov Future research should leverage these in silico methods to accelerate discovery.

Quantum mechanical calculations can be used to predict the sites of metabolic transformation, which is crucial for understanding the potential pharmacokinetic properties of drug candidates derived from this scaffold. worktribe.comresearchgate.netnih.gov Computational models can also be developed to predict the products of various chemical reactions, guiding the design of new synthetic routes and the discovery of novel derivatives. nih.gov Furthermore, molecular dynamics simulations can provide insights into the conformational preferences of the molecule and its dynamic interactions with biological targets. By integrating computational predictions with experimental validation, researchers can more efficiently navigate the path toward unlocking the full potential of this compound.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Fluoropyridin-4-yl)acetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves fluorination or nucleophilic substitution on pre-functionalized pyridine precursors. For example:

- Direct Fluorination : Fluorine introduction via halogen exchange (e.g., using KF in polar aprotic solvents under microwave irradiation) .

- Cross-Coupling : Palladium-catalyzed coupling of halogenated pyridines with acetic acid derivatives, optimized under inert atmospheres (e.g., N₂ or Ar) to prevent side reactions .

Key Considerations : - Temperature Control : Excess heat may lead to decarboxylation; reactions are best performed at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Based on analogous pyridine-acetic acid derivatives:

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 4 acute toxicity for dermal/oral/inhalation exposure) .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HF during fluorination) .

- Spill Management : Neutralize with sodium bicarbonate, adsorb with inert materials (e.g., vermiculite), and dispose via hazardous waste channels .